6-Bromo-2-fluoro-3-methylphenol

Description

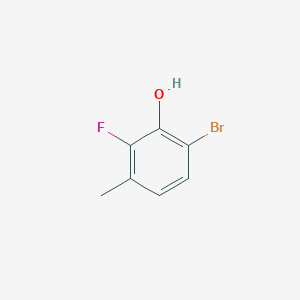

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-2-fluoro-3-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrFO/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUYXSZKVQBFLEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1)Br)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401303881 | |

| Record name | 6-Bromo-2-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310416-52-4 | |

| Record name | 6-Bromo-2-fluoro-3-methylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1310416-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-2-fluoro-3-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401303881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-bromo-2-fluoro-3-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 6-Bromo-2-fluoro-3-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 6-Bromo-2-fluoro-3-methylphenol, a halogenated aromatic compound of increasing interest in the fields of medicinal chemistry and organic synthesis. We will delve into its chemical and physical properties, plausible synthetic routes, and its potential as a critical building block in the development of novel therapeutics. This document is intended to serve as a foundational resource, synthesizing available data with expert insights to facilitate further research and application.

Core Compound Identification and Properties

This compound is a substituted phenol featuring bromine, fluorine, and methyl functional groups on the aromatic ring. This unique combination of substituents imparts specific electronic and steric properties that make it a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical and Physical Properties of this compound

| Identifier | Value | Source |

| CAS Number | 1310416-52-4 | [1][2][3][4] |

| Molecular Formula | C₇H₆BrFO | [3] |

| Molecular Weight | 205.02 g/mol | [3] |

| IUPAC Name | This compound | |

| SMILES | OC1=C(Br)C=CC(C)=C1F | [2] |

| Purity | Typically ≥95% | |

| Storage | Room temperature, under inert atmosphere | [5] |

Synthesis and Reactivity: A Strategic Approach

The synthesis of polysubstituted aromatic compounds like this compound requires careful strategic planning to ensure correct regioselectivity. While a specific, documented synthesis for this exact isomer is not widely published, a plausible and common approach for similar compounds involves a multi-step process.[6]

A general synthetic strategy often begins with a commercially available, less substituted precursor, such as a cresol or a fluoroaniline. The synthesis of a related isomer, 2-bromo-4-fluoro-6-methylphenol, is achieved through a two-step process involving diazotization followed by bromination.[7] A similar pathway could be envisioned for this compound.

Plausible Synthetic Pathway

A likely synthetic route would involve the bromination of 2-fluoro-3-methylphenol. The hydroxyl and methyl groups are ortho-, para-directing, while the fluorine atom is also an ortho-, para-director, albeit a deactivating one. The interplay of these directing effects would need to be carefully controlled to achieve the desired substitution pattern.

Experimental Protocol: General Bromination of a Substituted Phenol

-

Dissolution: Dissolve the starting phenol (e.g., 2-fluoro-3-methylphenol) in a suitable solvent, such as glacial acetic acid or a chlorinated solvent like dichloromethane.

-

Cooling: Cool the reaction mixture to a reduced temperature (e.g., 0-15°C) to control the reaction rate and minimize side products.

-

Brominating Agent Addition: Slowly add a brominating agent, such as liquid bromine or N-Bromosuccinimide (NBS), dropwise to the cooled solution while stirring.

-

Reaction Monitoring: Monitor the progress of the reaction using an appropriate technique, such as Thin Layer Chromatography (TLC).

-

Quenching and Extraction: Once the reaction is complete, pour the mixture into water to quench any remaining bromine. Extract the product into an organic solvent.

-

Purification: Wash the organic layer to remove any remaining acid, dry it over an anhydrous salt (e.g., Na₂SO₄), and concentrate it under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[8]

Diagram 1: General Synthetic Workflow for Halogenated Phenols

Caption: A plausible two-stage synthesis for this compound.

Applications in Drug Discovery and Medicinal Chemistry

Halogenated phenols are valuable building blocks in medicinal chemistry due to the significant impact of halogen substituents on a molecule's pharmacological properties. The introduction of fluorine, in particular, can enhance metabolic stability, binding affinity, and bioavailability.[9] Bromine can serve as a handle for further chemical modifications, such as cross-coupling reactions.[10]

While specific applications of this compound are not extensively documented in peer-reviewed literature, its structure suggests its utility as an intermediate in the synthesis of a variety of bioactive molecules.[6] Halogenated phenols are known precursors to compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[11][12] For instance, the structurally similar 6-Bromo-2-chloro-3-methylphenol is used in the synthesis of substituted 2-amino-4H-chromenes, which have shown potent anticancer activity.[11]

The unique substitution pattern of this compound offers medicinal chemists a scaffold with distinct electronic and steric properties to explore in the design of novel therapeutic agents.

Safety, Handling, and Storage

Hazard Classification (Anticipated):

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[13][15]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[13][15]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[13][15]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[13][15]

Personal Protective Equipment (PPE) and Handling:

-

Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[13]

-

Skin Protection: Wear protective gloves and a lab coat.

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.

-

General Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of this chemical in accordance with federal, state, and local regulations. It may be disposed of through a licensed chemical destruction plant.[14]

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its polysubstituted phenolic structure presents a unique combination of functional groups that are highly relevant to the field of drug discovery. While specific data for this isomer is limited, by examining related compounds and general principles of organic chemistry, we can appreciate its potential as a building block for novel, biologically active molecules. Further research into the synthesis and applications of this compound is warranted and will likely expand its role in the development of new therapeutics.

References

-

ChemBuyersGuide.com, Inc. BLD Pharmatech Co., Limited (Page 240). [Link]

-

CB86836. 6-溴-2-氟-3-甲基苯酚- CAS:1310416-52-4. [Link]

-

Ivy Fine Chemicals. This compound [CAS: 1310416-52-4]. [Link]

-

MySkinRecipes. 6-Bromo-3-Fluoro-2-Methylphenol. [Link]

-

PubChem. 6-Bromo-2-chloro-3-methylphenol | C7H6BrClO | CID 53217010. [Link]

-

PubChem. 2-Bromo-3-fluoro-6-methylphenol | C7H6BrFO | CID 83397212. [Link]

- Google Patents. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

ResearchGate. Significance of Fluorine in Medicinal Chemistry: A Review. [Link]

-

MDPI. Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. [Link]

Sources

- 1. 1310416-52-4 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 2. 1310416-52-4|this compound|BLD Pharm [bldpharm.com]

- 3. 6-溴-2-氟-3-甲基苯酚 - CAS:1310416-52-4 - Sunway Pharm Ltd [3wpharm.com]

- 4. ivychem.com [ivychem.com]

- 5. chemscene.com [chemscene.com]

- 6. Buy 2-Bromo-4-chloro-3-methyl-6-nitro-phenol | 55229-54-4 [smolecule.com]

- 7. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]

- 8. 4-Bromo-3-methylphenol synthesis - chemicalbook [chemicalbook.com]

- 9. ajrconline.org [ajrconline.org]

- 10. 6-Bromo-3-Fluoro-2-Methylphenol [myskinrecipes.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. aaronchem.com [aaronchem.com]

- 14. echemi.com [echemi.com]

- 15. fishersci.co.uk [fishersci.co.uk]

A Technical Guide to the Spectroscopic Characterization of 6-Bromo-2-fluoro-3-methylphenol

Introduction

6-Bromo-2-fluoro-3-methylphenol is a substituted aromatic compound with potential applications in pharmaceutical and materials science research. Its unique substitution pattern, featuring a hydroxyl group, a methyl group, and two different halogen atoms on the benzene ring, gives rise to distinct spectroscopic signatures. A thorough understanding of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is paramount for its unambiguous identification, purity assessment, and for predicting its chemical behavior in various applications.

This technical guide provides an in-depth analysis of the predicted spectroscopic data for this compound. In the absence of extensive peer-reviewed experimental data for this specific molecule, this guide leverages established principles of spectroscopic theory and data from analogous compounds to provide a robust and scientifically grounded predictive analysis. This approach is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge required to confidently identify and characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For this compound, both ¹H and ¹³C NMR are critical for confirming the substitution pattern on the aromatic ring.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts are influenced by the electronic effects of the substituents (hydroxyl, fluoro, bromo, and methyl groups).

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H (at C4) | 6.8 - 7.2 | Doublet | ~8-10 Hz (³J H-H) |

| Aromatic-H (at C5) | 7.2 - 7.6 | Doublet | ~8-10 Hz (³J H-H) |

| Methyl-H (at C3) | 2.1 - 2.4 | Singlet | - |

| Hydroxyl-H (at C1) | 4.5 - 6.0 | Broad Singlet | - |

Interpretation and Rationale:

-

Aromatic Protons: The two aromatic protons are on adjacent carbons (C4 and C5) and will therefore exhibit coupling to each other, resulting in a pair of doublets. The electron-withdrawing effects of the bromine and fluorine atoms are expected to shift these protons downfield (to a higher ppm value) compared to unsubstituted phenol.[1]

-

Methyl Protons: The three protons of the methyl group are equivalent and are not coupled to any neighboring protons, hence they will appear as a singlet. Their chemical shift is in the typical range for a methyl group attached to an aromatic ring.

-

Hydroxyl Proton: The chemical shift of the hydroxyl proton can be highly variable and is dependent on factors such as solvent, concentration, and temperature. It typically appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent.

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of this compound is predicted to show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts are significantly influenced by the electronegativity of the attached substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (C-OH) | 150 - 160 |

| C2 (C-F) | 145 - 155 (doublet due to C-F coupling) |

| C3 (C-CH₃) | 125 - 135 |

| C4 (C-H) | 115 - 125 |

| C5 (C-H) | 120 - 130 |

| C6 (C-Br) | 110 - 120 |

| Methyl Carbon | 15 - 25 |

Interpretation and Rationale:

-

Aromatic Carbons: The carbon atoms attached to the electronegative oxygen, fluorine, and bromine atoms (C1, C2, and C6) are expected to be the most deshielded and appear at higher chemical shifts. The carbon bearing the fluorine atom (C2) will likely appear as a doublet due to one-bond carbon-fluorine coupling (¹J C-F).[2] The chemical shifts of the protonated aromatic carbons (C4 and C5) are influenced by the combined electronic effects of all substituents.

-

Methyl Carbon: The methyl carbon will appear at a characteristic upfield chemical shift.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence.

-

Set the spectral width to approximately 250 ppm.

-

Use a pulse angle of 45-90 degrees.

-

Set the relaxation delay to 2-5 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

Data Processing: Process the acquired free induction decay (FID) using an appropriate software package. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by absorptions corresponding to the O-H, C-H, C=C, C-O, C-F, and C-Br bonds.

Predicted IR Absorption Bands

| Functional Group | Predicted Absorption (cm⁻¹) | Intensity |

| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |

| C-H stretch (aromatic) | 3000 - 3100 | Medium |

| C-H stretch (methyl) | 2850 - 3000 | Medium |

| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong (multiple bands) |

| C-O stretch (phenol) | 1200 - 1260 | Strong |

| C-F stretch | 1000 - 1100 | Strong |

| C-Br stretch | 500 - 600 | Medium to Strong |

Interpretation and Rationale:

-

O-H Stretch: The broad and strong absorption in the 3200-3600 cm⁻¹ region is a characteristic feature of the hydroxyl group involved in hydrogen bonding.[3][4]

-

C-H Stretches: The absorptions just above 3000 cm⁻¹ are indicative of C-H bonds on the aromatic ring, while those just below 3000 cm⁻¹ are from the methyl group.[5]

-

C=C Aromatic Stretches: The presence of multiple bands in the 1450-1600 cm⁻¹ region is characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[6]

-

C-O Stretch: A strong band in the 1200-1260 cm⁻¹ region is expected for the C-O stretching vibration of the phenolic hydroxyl group.

-

C-Halogen Stretches: The C-F and C-Br stretching vibrations will appear in the fingerprint region of the spectrum, with the C-F stretch typically being strong and at a higher wavenumber than the C-Br stretch.[4]

Experimental Protocol: IR Spectroscopy

-

Sample Preparation:

-

Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with about 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Solid Sample (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Place the sample in the spectrometer and record the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to generate the final IR spectrum.

Caption: Workflow for IR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation pattern. For this compound, the presence of bromine with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximately 1:1 ratio) will be a key diagnostic feature.

Predicted Mass Spectrum

| m/z | Predicted Fragment | Interpretation |

| 204/206 | [C₇H₆BrFO]⁺ | Molecular ion (M⁺) peak, showing the characteristic 1:1 isotopic pattern for bromine. |

| 189/191 | [C₆H₃BrFO]⁺ | Loss of a methyl radical (•CH₃) |

| 125 | [C₇H₆FO]⁺ | Loss of a bromine radical (•Br) |

| 97 | [C₆H₆O]⁺ | Loss of Br and F |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Interpretation and Rationale:

-

Molecular Ion: The molecular ion peak will appear as a doublet with a mass-to-charge ratio (m/z) of 204 and 206, corresponding to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br). This is a definitive indicator of the presence of one bromine atom in the molecule.[7]

-

Fragmentation Pathways:

-

Loss of a Methyl Radical: A common fragmentation pathway for methylated aromatic compounds is the loss of the methyl group, leading to a fragment at M-15.

-

Loss of a Bromine Radical: Cleavage of the C-Br bond will result in the loss of a bromine radical, giving a peak at m/z 125. This fragmentation is often observed in brominated aromatic compounds.[7][8]

-

Further Fragmentation: Subsequent losses of other fragments, such as fluorine and carbon monoxide, can lead to the formation of smaller, stable cations like the phenyl cation at m/z 77.[9]

-

Experimental Protocol: Mass Spectrometry

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Dissolve the sample in a volatile organic solvent (e.g., dichloromethane, ethyl acetate). Inject the solution into the GC, where the compound is vaporized and separated from other components before entering the mass spectrometer.

-

Direct Infusion: Dissolve the sample in a suitable solvent and introduce it directly into the ion source via a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): This is a common "hard" ionization technique used in GC-MS that causes extensive fragmentation, providing a detailed fragmentation pattern.

-

Electrospray Ionization (ESI): This is a "soft" ionization technique, often used with liquid chromatography, that typically results in less fragmentation and a more prominent molecular ion peak.

-

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Workflow for Mass Spectrometric analysis.

Conclusion

The predicted NMR, IR, and MS data presented in this guide provide a comprehensive spectroscopic profile for this compound. The combination of these techniques allows for a high-confidence structural elucidation. The characteristic signals in the ¹H and ¹³C NMR spectra, the specific absorption bands in the IR spectrum, and the unique isotopic pattern and fragmentation in the mass spectrum collectively serve as a robust fingerprint for this molecule. This guide, with its detailed interpretations and standardized protocols, is intended to be an invaluable resource for scientists engaged in the synthesis, characterization, and application of this and related halogenated phenols.

References

-

Infrared spectroscopy correlation table. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

-

IR Correlation Table. (n.d.). Scribd. Retrieved January 20, 2026, from [Link]

-

Competing fragmentations in the mass spectra of halogenated phenols. (1969). Journal of the Chemical Society D: Chemical Communications, (9), 491. [Link]

-

Competing Fragmentations in the Mass Spectra of Halogenated Phenols. (1969). RSC Publishing. [Link]

-

Infrared spectroscopy correlation table. (n.d.). chemeurope.com. Retrieved January 20, 2026, from [Link]

- Simplified Infrared Correlation Chart. (n.d.).

-

A guide to 13C NMR chemical shift values. (2015). Compound Interest. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. (2024, March 19). Chemistry LibreTexts. [Link]

-

Accurate Prediction of H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024, May 11). ResearchGate. [Link]

-

PROSPRE - 1H NMR Predictor. (n.d.). PROSPRE. Retrieved January 20, 2026, from [Link]

-

13C NMR Chemical Shift. (n.d.). Oregon State University. Retrieved January 20, 2026, from [Link]

-

Computational protocols for calculating 13C NMR chemical shifts. (n.d.). ResearchGate. [Link]

-

Chemical shift prediction in 13C NMR spectroscopy using ensembles of message passing neural networks (MPNNs). (2024, December 9). Mestrelab Research Analytical Chemistry Software. [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 20, 2026, from [Link]

-

Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved January 20, 2026, from [Link]

-

PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. (n.d.). The University of Liverpool Repository. [Link]

-

2-Bromo-3-fluoro-6-methylphenol. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

-

Predict 1H proton NMR spectra. (n.d.). NMRDB.org. Retrieved January 20, 2026, from [Link]

-

CASPRE - 13C NMR Predictor. (n.d.). CASPRE. Retrieved January 20, 2026, from [Link]

-

Predict all NMR spectra. (n.d.). NMRDB.org. Retrieved January 20, 2026, from [Link]

-

1H NMR spectra prediction. (n.d.). Cheminfo.org. Retrieved January 20, 2026, from [Link]

-

Fundamental IR Spectra Interpretation (Actually Prediction) & Functional Group Identification. (2021, February 14). YouTube. [Link]

-

Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. (2022, August 7). YouTube. [Link]

- CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.).

-

mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol. (n.d.). Doc Brown's Chemistry. [Link]

-

Predicting C-NMR spectra from molecular structure. (2021, February 10). YouTube. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. [Link]

-

IR spectra prediction. (n.d.). Cheminfo.org. Retrieved January 20, 2026, from [Link]

-

Predict 13C NMR spectra. (n.d.). Cheminfo.org. Retrieved January 20, 2026, from [Link]

-

6-Bromo-3'-methylflavone; LC-ESI-QTOF; MS2; CE 20 ev. (n.d.). NFDI4Chem Search Service. Retrieved January 20, 2026, from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. compoundchem.com [compoundchem.com]

- 3. Infrared spectroscopy correlation table - Wikipedia [en.wikipedia.org]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. scribd.com [scribd.com]

- 7. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 8. Competing fragmentations in the mass spectra of halogenated phenols - Journal of the Chemical Society D: Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 9. mass spectrum of phenol C6H6O C6H5OH fragmentation pattern of m/z m/e ions for analysis and identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Solubility of 6-Bromo-2-fluoro-3-methylphenol in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

6-Bromo-2-fluoro-3-methylphenol is a substituted phenolic compound with potential applications in medicinal chemistry and drug development. Its molecular structure, featuring a halogenated and methylated phenol ring, makes it a valuable intermediate for synthesizing more complex molecules with potential therapeutic properties.[1][2] In the journey of a drug candidate from the laboratory to the clinic, understanding its physicochemical properties is paramount. Among these, solubility is a critical determinant of a drug's bioavailability, formulation, and overall efficacy.

Theoretical Framework: Predicting Solubility

The solubility of a solid in a liquid is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. The general principle of "like dissolves like" provides a qualitative prediction of solubility. The molecular structure of this compound, with its polar phenolic hydroxyl group and a non-polar brominated, fluorinated, and methylated aromatic ring, suggests a nuanced solubility profile.

Key molecular features influencing solubility include:

-

Hydrogen Bonding: The phenolic hydroxyl (-OH) group can act as both a hydrogen bond donor and acceptor. Solvents capable of hydrogen bonding (e.g., alcohols, ethers) are likely to be good solvents for this compound.

-

Dipole-Dipole Interactions: The carbon-bromine and carbon-fluorine bonds introduce dipoles, contributing to the overall polarity of the molecule. Polar aprotic solvents (e.g., acetone, ethyl acetate) can engage in these interactions, enhancing solubility.

-

Van der Waals Forces: The aromatic ring and methyl group contribute to non-polar character, allowing for dispersion forces. Non-polar solvents (e.g., hexane, toluene) will interact primarily through these forces.

The balance of these interactions will determine the extent to which this compound dissolves in a particular organic solvent.

Experimental Determination of Solubility

Given the absence of published data, experimental determination is necessary. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound.[3][4][5]

Workflow for Solubility Determination

The following diagram outlines the key steps in the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination using the shake-flask method.

Detailed Experimental Protocol

1. Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials with screw caps

-

Shaking incubator or water bath with temperature control

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

2. Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Pipette a known volume of each selected organic solvent into the corresponding vials.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium. Preliminary experiments can be conducted to determine the minimum time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Accurately dilute the collected aliquot with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by analyzing the standard solutions using a suitable analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

-

Analyze the diluted sample solutions and determine their concentrations from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Anticipated Solubility in Common Organic Solvents

Based on the chemical structure, a qualitative prediction of solubility in various classes of organic solvents can be made. This should be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can form strong hydrogen bonds with the phenolic hydroxyl group of the solute. |

| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | Moderate to High | These solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor. |

| Halogenated | Dichloromethane, Chloroform | Moderate | Dipole-dipole interactions and dispersion forces will contribute to solubility. |

| Aromatic | Toluene, Benzene | Low to Moderate | Primarily driven by van der Waals forces. The aromatic nature of the solvent and solute may provide some favorable pi-pi stacking interactions. |

| Non-polar | Hexane, Cyclohexane | Low | The significant difference in polarity between the solute and these non-polar solvents will limit solubility. |

Implications for Drug Development

The solubility of this compound in organic solvents is a critical parameter that influences several aspects of the drug development process:

-

Synthetic Chemistry: Choosing appropriate solvents for reactions and purification (e.g., crystallization) is dependent on solubility.

-

Formulation Development: For preclinical studies, the compound often needs to be dissolved in a suitable vehicle for administration. Poor solubility can be a major hurdle.

-

In Vitro Assays: Solubility in aqueous buffers, often with a small percentage of an organic co-solvent like DMSO, is crucial for obtaining reliable data from biological assays.

Conclusion

While specific, quantitative data on the solubility of this compound in organic solvents is not currently available in published literature, this guide provides a robust framework for both predicting and experimentally determining this vital physicochemical property. A thorough understanding of its solubility profile is an indispensable step in harnessing the full potential of this molecule in synthetic and medicinal chemistry. The methodologies and theoretical considerations presented herein are designed to empower researchers to generate the high-quality data necessary to advance their research and development objectives.

References

-

F. M. Mota, A. J. Queimada, S. P. Pinho, and E. A. Macedo, "Aqueous Solubility of Some Natural Phenolic Compounds," Journal of Chemical & Engineering Data, vol. 53, no. 6, pp. 1285-1291, 2008.

-

A. Jouyban, "Handbook of Solubility Data for Pharmaceuticals," CRC Press, 2009.

- S. H. Yalkowsky and W. E. Roseman, "Solubilization of Drugs by Cosolvents," in Controlled Drug Delivery, S. D. Bruck, Ed. CRC Press, 1983, pp. 1-28. [URL: not available]

-

PubChem, "2-Bromo-3-fluoro-6-methylphenol," National Center for Biotechnology Information.

-

ChemScene, "2-Bromo-6-fluoro-3-methylphenol,"

-

Unibrom Corp., "Intermediates 3-Fluoro-2-methylphenol for critical molecular building block,"

-

NINGBO INNO PHARMCHEM CO.,LTD., "3-Bromo-2-methylphenol (CAS 7766-23-6): A Key Intermediate for Pharmaceutical and Fine Chemical Synthesis,"

Sources

A Senior Application Scientist’s Guide to the Purity Determination and Analysis of 6-Bromo-2-fluoro-3-methylphenol

Abstract: This technical guide provides a comprehensive framework for the analytical characterization and purity assessment of 6-Bromo-2-fluoro-3-methylphenol (CAS No: 1310416-52-4), a key halogenated intermediate in pharmaceutical and fine chemical synthesis. As a Senior Application Scientist, my objective is not merely to present protocols, but to impart the underlying scientific rationale, enabling researchers to make informed decisions in method development and execution. We will explore a multi-modal analytical approach, combining chromatographic and spectroscopic techniques to build a complete, self-validating profile of the compound's identity and purity. This document is designed for researchers, quality control analysts, and drug development professionals who require robust and reliable methodologies for handling this and structurally similar molecules.

Introduction: The Synthetic & Analytical Imperative

Halogenated phenols are foundational building blocks in modern organic synthesis. The specific substitution pattern of this compound offers a unique confluence of steric and electronic properties, making it a valuable precursor for creating complex molecular architectures. The fluorine atom can enhance metabolic stability or modify binding affinity, while the bromine atom provides a versatile handle for subsequent cross-coupling reactions.[1]

However, the very reactions that install these functional groups—electrophilic aromatic substitution—can generate a constellation of regioisomeric and poly-halogenated impurities.[2][3][4] The presence of these closely related side-products can have profound and often detrimental effects on downstream reaction yields, final product purity, and biological activity. Therefore, a rigorous and unambiguous analytical workflow is not a procedural formality but a scientific necessity to guarantee the quality and reproducibility of research and development outcomes. This guide establishes such a workflow.

Physicochemical Profile & Handling

A foundational understanding of a compound's physical properties is paramount for designing effective analytical and purification strategies. The data below has been consolidated from reliable chemical supplier and database sources.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| CAS Number | 1310416-52-4 | [6] |

| Molecular Formula | C₇H₆BrFO | [5] |

| Molecular Weight | 205.02 g/mol | [7][8] |

| Appearance | Off-white to light yellow solid (Predicted) | N/A |

| Predicted XLogP3 | 2.7 | [9] |

| Solubility | Soluble in methanol, ethanol, DMSO, chlorinated solvents; sparingly soluble in water (Predicted) | N/A |

Safety & Handling: As with all phenolic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Operations should be conducted in a well-ventilated fume hood.

Chromatographic Purity Assessment: The Principle of Separation

Chromatography is the cornerstone of purity analysis, designed to separate the target analyte from impurities. No single method is foolproof; therefore, we employ orthogonal techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—to provide a comprehensive purity profile.

High-Performance Liquid Chromatography (HPLC)

Expert Rationale: Reversed-Phase HPLC (RP-HPLC) is the premier technique for analyzing non-volatile, moderately polar organic molecules like our target compound. The separation is based on hydrophobicity. While specialized fluorinated stationary phases exist and can offer unique selectivity for halogenated compounds, a standard C18 column provides excellent performance and is readily available in most laboratories.[10][11] A Photodiode Array (PDA) detector is chosen for its ability to assess peak purity spectrally and determine the optimal detection wavelength.

Experimental Protocol: HPLC-UV/PDA Analysis

-

Sample Preparation:

-

Standard Stock Solution (1 mg/mL): Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with acetonitrile.

-

Working Sample (50 µg/mL): Dilute 50 µL of the stock solution into 950 µL of mobile phase A/B (50:50) in an HPLC vial.

-

-

Instrumentation & Conditions:

-

HPLC System: A standard HPLC or UHPLC system with a binary pump, autosampler, column thermostat, and PDA detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Column Temperature: 30 °C.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 5 µL.

-

Detection: PDA scan from 210-400 nm; extract chromatogram at λmax (~280 nm, to be verified).

-

Gradient Program:

-

0-1 min: 50% B

-

1-10 min: 50% to 95% B

-

10-12 min: Hold at 95% B

-

12.1-15 min: Return to 50% B (equilibration)

-

-

-

Data Interpretation:

-

Purity is assessed by the area percent of the main peak relative to the total peak area in the chromatogram.

-

Examine the PDA data. The UV spectrum should be consistent across the entirety of the main peak, confirming its homogeneity. Isomeric impurities will likely have very similar UV spectra but should be chromatographically resolved.

-

Workflow: HPLC Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Expert Rationale: GC-MS provides an orthogonal separation mechanism based on volatility and boiling point, making it ideal for identifying impurities that might co-elute in HPLC. More importantly, the mass spectrometer provides definitive structural information. Phenols can exhibit poor peak shape (tailing) on standard GC columns due to their acidic proton. Derivatization, such as silylation, masks this proton, improving chromatographic performance and volatility.[12][13] The mass spectrum is particularly informative due to the distinct isotopic signature of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in a characteristic M/M+2 pattern for bromine-containing fragments.

Experimental Protocol: GC-MS Analysis (with Derivatization)

-

Sample Preparation & Derivatization:

-

Prepare a ~1 mg/mL solution of the compound in a suitable solvent like Dichloromethane or Ethyl Acetate.

-

In a GC vial, place 100 µL of this solution.

-

Add 100 µL of a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% TMCS - "BSTFA").

-

Cap the vial tightly and heat at 60 °C for 30 minutes.

-

Allow the vial to cool to room temperature before analysis.

-

-

Instrumentation & Conditions:

-

GC-MS System: Standard GC with a mass selective detector (MSD).

-

Column: A mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow ~1.2 mL/min.

-

Oven Program:

-

Initial: 80 °C, hold for 1 min.

-

Ramp: 15 °C/min to 280 °C.

-

Hold: 5 min at 280 °C.

-

-

MS Transfer Line: 280 °C.

-

Ion Source: 230 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: 50-450 amu.

-

-

Data Interpretation:

-

Assess purity from the Total Ion Chromatogram (TIC).

-

Confirm identity by examining the mass spectrum of the main peak. Look for the molecular ion of the silylated derivative and the characteristic M/M+2 isotopic pattern for bromine.

-

Workflow: GC-MS Identity Confirmation

Spectroscopic Identity Confirmation

While chromatography assesses purity, spectroscopy confirms the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expert Rationale: NMR is the definitive technique for unambiguous structural elucidation. ¹H NMR confirms the proton framework, while ¹³C NMR verifies the carbon backbone.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Region (6.5-7.5 ppm): Two doublets, corresponding to the two protons on the aromatic ring. Coupling constants will reveal their relationship.

-

Methyl Group (~2.3 ppm): A singlet, integrating to 3 protons.

-

Phenolic Proton (5-6 ppm): A broad singlet, which is exchangeable with D₂O.

-

-

Expected ¹³C NMR Signals: Seven distinct signals corresponding to the seven unique carbon atoms in the molecule. The carbons attached to fluorine and bromine will show characteristic chemical shifts.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expert Rationale: FT-IR is a rapid and effective method for confirming the presence of key functional groups, serving as a quick identity check.[14][15]

-

Sample Preparation: A small amount of the solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or by preparing a KBr pellet.

-

Expected Characteristic Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3200-3500 (broad) | O-H Stretch | Phenolic Hydroxyl |

| 2850-3000 | C-H Stretch | Methyl Group |

| 1450-1600 | C=C Stretch | Aromatic Ring |

| 1200-1300 | C-O Stretch | Phenol |

| 1000-1100 | C-F Stretch | Aryl-Fluoride |

| 550-650 | C-Br Stretch | Aryl-Bromide |

High-Purity Isolation Strategies

If analysis reveals unacceptable purity levels, a robust purification strategy is required. The choice between methods depends on the scale of the material and the nature of the impurities.

Flash Column Chromatography

Expert Rationale: This is the most versatile technique for purifying multi-gram quantities of organic compounds. It separates components based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase. The polarity of the eluent is gradually increased to elute compounds of increasing polarity.

Experimental Protocol: Silica Gel Chromatography

-

Stationary Phase: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2 Hexane:Ethyl Acetate).

-

Column Packing: Carefully pack a glass column with the slurry to create a uniform bed.

-

Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the packed column.

-

Elution: Begin eluting with the low-polarity mobile phase.

-

Gradient: Gradually increase the polarity of the mobile phase (e.g., increasing the percentage of Ethyl Acetate) to elute the target compound.

-

Fraction Collection: Collect eluent in a series of test tubes.

-

Analysis: Spot each fraction on a Thin-Layer Chromatography (TLC) plate to identify the fractions containing the pure product.

-

Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified solid.

Recrystallization

Expert Rationale: Recrystallization is an excellent technique for purifying crystalline solids on a large scale, especially for removing small amounts of impurities.[16][17] The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures. An ideal solvent dissolves the compound well when hot but poorly when cold.

Experimental Protocol: Recrystallization

-

Solvent Screening: Test the solubility of the crude material in small amounts of various solvents (e.g., Hexane, Toluene, Ethanol/Water mixture) to find a suitable system.

-

Dissolution: In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the chosen boiling solvent.

-

Hot Filtration (if needed): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

-

Cooling: Allow the clear filtrate to cool slowly to room temperature. Crystal formation should begin. Cooling further in an ice bath can maximize the yield.

-

Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.

-

Drying: Dry the purified crystals under vacuum to remove all residual solvent.

Workflow: General Purification Strategy

Conclusion: An Integrated Approach to Quality

The characterization of a fine chemical like this compound is a process of building a case for its identity and purity. By integrating the separation power of orthogonal chromatographic techniques (HPLC, GC-MS) with the definitive structural insights from spectroscopy (NMR, FT-IR), a scientist can establish a comprehensive and self-validating Certificate of Analysis. The purification methods described provide the practical means to achieve the high level of purity required for demanding applications in drug discovery and materials science. This guide provides the strategic framework and the detailed protocols necessary to ensure confidence in the quality of this critical synthetic building block.

References

-

Kimata, K., et al. (n.d.). Separation Behavior of Various Organic Compounds on Branched-Polyfluoroalkylsilane Coated SilicaGel Columns. Retrieved from [Link]

-

LCGC International. (n.d.). Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. Retrieved from [Link]

-

PubMed. (1991). Retention properties of the fluorinated bonded phase on liquid chromatography of aromatic hydrocarbons. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-6-methylphenol. Retrieved from [Link]

-

YouTube. (2020). Column Chromatography. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Oxidative ortho-Amino-methylation of phenols via C-H and C-C bond cleavage. Retrieved from [Link]

- Google Patents. (n.d.). JPH0871413A - Separation of aromatic fluoro-compound and aromatic nitro-compound.

- Google Patents. (n.d.). FR2274586A1 - PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS.

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

-

EPA. (2000). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C7H6BrFO). Retrieved from [Link]

-

PubChem. (n.d.). 6-Bromo-2-chloro-3-methylphenol. Retrieved from [Link]

- Google Patents. (n.d.). CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol.

-

PHARMACEUTICAL ORGANIC CHEMISTRY II LAB MANUAL. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). CN103408404A - Process for synthesizing p-bromophenol.

- Google Patents. (n.d.). CN102260143A - Production process for 3-fluorophenol.

-

YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

-

PubMed. (2004). FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 7-bromo-6-chloro-3-[3-[(2 R ,3 S.... Retrieved from [Link]

-

EPA. (n.d.). Method 8041A: Phenols by Gas Chromatography. Retrieved from [Link]

-

MDPI. (n.d.). GC-MS Analysis of Liposoluble Components from Six Kinds of Bast Fibers and Correlative Study on Their Antibacterial Activity. Retrieved from [Link]

-

Organic Syntheses. (n.d.). o-BROMOPHENOL. Retrieved from [Link]

-

PubChem. (n.d.). 2-Bromo-3-fluoro-6-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). US3862248A - Pure 2,3,6-trimethylphenol.

-

Chemspace. (n.d.). 3-bromo-6-fluoro-2-methylphenol. Retrieved from [Link]b00016180856)

Sources

- 1. China Intermediates 3-Fluoro-2-methylphenol for critical molecular building block Manufacturer, Factory | Unibrom [unibrom.com]

- 2. FR2274586A1 - PROCESS FOR THE PREPARATION OF BROMINATED PHENOLS - Google Patents [patents.google.com]

- 3. jru.edu.in [jru.edu.in]

- 4. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]

- 5. PubChemLite - this compound (C7H6BrFO) [pubchemlite.lcsb.uni.lu]

- 6. 1310416-52-4|this compound|BLD Pharm [bldpharm.com]

- 7. usbio.net [usbio.net]

- 8. chemscene.com [chemscene.com]

- 9. 2-Bromo-3-fluoro-6-methylphenol | C7H6BrFO | CID 83397212 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. settek.com [settek.com]

- 13. epa.gov [epa.gov]

- 14. FTIR and FTR spectral studies of 2-amino-6-bromo-3-formylchromone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mt.com [mt.com]

- 17. youtube.com [youtube.com]

An In-Depth Technical Guide to the Reactivity Profile of 6-Bromo-2-fluoro-3-methylphenol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of 6-Bromo-2-fluoro-3-methylphenol (CAS No. 1310416-52-4), a key intermediate in the synthesis of complex organic molecules for the pharmaceutical and agrochemical industries. This document elucidates the intricate interplay of the hydroxyl, bromo, fluoro, and methyl substituents, which collectively define the molecule's reactivity towards electrophilic aromatic substitution, transition-metal catalyzed cross-coupling reactions, and modifications of the phenolic hydroxyl group. By integrating established mechanistic principles with field-proven experimental insights, this guide offers researchers, scientists, and drug development professionals a predictive framework and practical methodologies for the strategic utilization of this versatile building block.

Introduction and Physicochemical Properties

This compound is a polysubstituted aromatic compound whose value lies in its unique arrangement of functional groups, offering multiple avenues for synthetic diversification. The presence of a bromine atom provides a handle for cross-coupling reactions, while the phenolic hydroxyl group can be readily derivatized. The fluorine and methyl groups, along with the bromine, modulate the electronic and steric environment of the aromatic ring, influencing the regioselectivity and rate of various transformations.

| Property | Value | Source |

| CAS Number | 1310416-52-4 | [1] |

| Molecular Formula | C₇H₆BrFO | [2] |

| Molecular Weight | 205.03 g/mol | [2] |

| Appearance | Off-white to light yellow solid (predicted) | |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, acetone, and dichloromethane; sparingly soluble in water (predicted). | |

| pKa | The acidity of the phenolic proton is influenced by the electron-withdrawing effects of the halogens and the electron-donating effect of the methyl group. The pKa is predicted to be lower than that of phenol (pKa ≈ 10) due to the inductive electron withdrawal by the fluorine and bromine atoms. |

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step sequence, typically starting from a commercially available aniline derivative. A plausible and efficient route involves the diazotization of 2-fluoro-3-methylaniline to the corresponding phenol, followed by regioselective bromination. A similar strategy has been patented for the synthesis of an isomeric compound, 2-bromo-4-fluoro-6-methylphenol[3].

Synthetic Pathway Overview

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 2-Fluoro-3-methylphenol from 2-Fluoro-3-methylaniline

-

Diazotization: To a stirred solution of 2-fluoro-3-methylaniline (1.0 eq) in aqueous sulfuric acid (e.g., 2 M) at 0-5 °C, a solution of sodium nitrite (1.05 eq) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.

-

Hydrolysis: The resulting diazonium salt solution is added portion-wise to a boiling aqueous solution of sulfuric acid (e.g., 1 M). The mixture is refluxed until nitrogen evolution ceases.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography or distillation.

Experimental Protocol: Bromination of 2-Fluoro-3-methylphenol

-

Reaction Setup: 2-Fluoro-3-methylphenol (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or acetic acid in a flask protected from light.

-

Brominating Agent Addition: A solution of bromine (1.0 eq) in the same solvent is added dropwise to the stirred solution at a controlled temperature (e.g., 0 °C to room temperature). Alternatively, N-bromosuccinimide (NBS) can be used as the brominating agent.

-

Reaction Monitoring and Work-up: The reaction is monitored by TLC or GC-MS. Upon completion, the reaction is quenched with a solution of sodium thiosulfate to remove excess bromine. The mixture is then diluted with water and extracted with an organic solvent. The organic layer is washed with water and brine, dried, and concentrated.

-

Purification: The crude this compound is purified by recrystallization or column chromatography to yield the final product.

Reactivity Profile: An Analysis of Substituent Effects

The reactivity of the aromatic ring in this compound is governed by the cumulative electronic and steric effects of its four substituents.

-

Hydroxyl Group (-OH): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via a +R (resonance) effect. This effect strongly outweighs its -I (inductive) electron-withdrawing effect.

-

Methyl Group (-CH₃): This is a weakly activating, ortho, para-directing group through a +I (inductive) effect and hyperconjugation.

-

Fluorine (-F) and Bromine (-Br) Atoms: These halogens are deactivating groups due to their strong -I effect, which withdraws electron density from the ring, making it less nucleophilic. However, they are also ortho, para-directing because of their ability to donate electron density through a +R effect, which stabilizes the arenium ion intermediate at the ortho and para positions.

The overall reactivity of the ring towards electrophilic attack is a balance of these competing effects. The powerful activating nature of the hydroxyl group is expected to dominate, making the ring susceptible to electrophilic aromatic substitution despite the presence of two deactivating halogens.

Key Reactions and Methodologies

Electrophilic Aromatic Substitution (EAS)

The primary sites for electrophilic attack are the positions ortho and para to the strongly activating hydroxyl group. In this compound, the available positions are C4 and C5.

-

Position C4: This position is para to the hydroxyl group and ortho to the methyl group, making it highly activated.

-

Position C5: This position is ortho to the hydroxyl group and meta to the other substituents.

Due to the strong directing effect of the hydroxyl group, electrophilic substitution is expected to occur predominantly at the C4 and C5 positions. Steric hindrance from the adjacent bromine atom at C6 might slightly disfavor substitution at C5.

Nitration introduces a nitro group (-NO₂) onto the aromatic ring, a key functional group for further transformations. Given the activating nature of the phenol, mild nitrating conditions are recommended to avoid over-reaction and oxidation.[4][5]

Predicted Outcome: Nitration is expected to yield a mixture of 6-bromo-2-fluoro-3-methyl-4-nitrophenol and 6-bromo-2-fluoro-3-methyl-5-nitrophenol.

Experimental Protocol: Nitration

-

Reaction Setup: this compound (1.0 eq) is dissolved in dichloromethane at room temperature.

-

Reagent Addition: A mixture of sodium nitrate (1.1 eq), an inorganic acidic salt such as Mg(HSO₄)₂ (0.5 eq), and wet silica gel is added to the solution.[4]

-

Reaction: The heterogeneous mixture is stirred vigorously at room temperature. The reaction progress is monitored by TLC.

-

Work-up and Purification: The solid is filtered off, and the filtrate is washed with water and brine. The organic layer is dried and concentrated. The resulting regioisomers can be separated by column chromatography.

The introduction of a formyl group (-CHO) is a valuable transformation, providing a precursor for aldehydes, carboxylic acids, and other derivatives. The Reimer-Tiemann and Vilsmeier-Haack reactions are common methods, though they can have limitations. A milder, highly regioselective ortho-formylation can be achieved using magnesium dichloride, triethylamine, and paraformaldehyde.[6][7]

Predicted Outcome: Ortho-formylation will selectively occur at the position adjacent to the hydroxyl group, yielding 6-bromo-2-fluoro-5-hydroxy-4-methylbenzaldehyde.

Experimental Protocol: Ortho-Formylation

-

Reagent Preparation: Anhydrous magnesium dichloride (2.0 eq) and paraformaldehyde (3.0 eq) are suspended in dry tetrahydrofuran (THF) under an inert atmosphere.

-

Base Addition: Triethylamine (2.0 eq) is added, and the mixture is stirred.

-

Substrate Addition: this compound (1.0 eq) is added, and the reaction mixture is heated to reflux.

-

Work-up and Purification: After cooling, the reaction is quenched with dilute HCl and extracted with ether. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

Transition-Metal Catalyzed Cross-Coupling Reactions

The bromine atom at the C6 position serves as an excellent handle for forming new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions.

This reaction forms a new C-C bond by coupling the aryl bromide with an organoboron reagent. It is a powerful tool for the synthesis of biaryl compounds.[8]

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Reaction Setup: A mixture of this compound (1.0 eq), an arylboronic acid (1.2 eq), and a base such as potassium carbonate (2.0 eq) is placed in a reaction vessel.

-

Solvent and Catalyst Addition: A suitable solvent system (e.g., a mixture of toluene and water or dioxane) is added, followed by a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

-

Reaction: The mixture is degassed and heated under an inert atmosphere (e.g., at 80-100 °C) until the starting material is consumed (monitored by TLC or GC-MS).

-

Work-up and Purification: After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The product is purified by column chromatography.

This reaction allows for the formation of a C-N bond between the aryl bromide and an amine, providing access to a wide range of substituted anilines.[9][10]

Experimental Protocol: Buchwald-Hartwig Amination

-

Reaction Setup: this compound (1.0 eq), the desired amine (1.2 eq), a strong base such as sodium tert-butoxide (1.4 eq), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., XPhos, SPhos) are combined in a glovebox or under an inert atmosphere.

-

Solvent Addition: Anhydrous toluene or dioxane is added.

-

Reaction: The mixture is heated (typically 80-110 °C) until the reaction is complete.

-

Work-up and Purification: The reaction is cooled, diluted with an organic solvent, and filtered through celite. The filtrate is concentrated, and the residue is purified by column chromatography.

Reactions at the Phenolic Hydroxyl Group

The acidic proton of the hydroxyl group can be easily removed by a base to form a phenoxide, which is a potent nucleophile.

The formation of an ether linkage is a common derivatization of phenols. This is typically achieved by reacting the corresponding phenoxide with an alkyl halide.[11][12]

Experimental Protocol: O-Alkylation

-

Phenoxide Formation: this compound (1.0 eq) is dissolved in a polar aprotic solvent like DMF or acetone. A base such as potassium carbonate or sodium hydride (1.1 eq) is added, and the mixture is stirred until deprotonation is complete.

-

Alkylation: The alkylating agent (e.g., an alkyl iodide or bromide, 1.1 eq) is added, and the reaction is stirred, possibly with heating, until completion.

-

Work-up and Purification: The reaction is quenched with water and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The ether product is purified by column chromatography or distillation.

Oxidation

Phenols, particularly those with electron-donating groups, can be susceptible to oxidation. Hindered phenols are often used as antioxidants. The oxidation of this compound could potentially lead to quinone-type structures, although the substitution pattern makes this less straightforward than for simpler phenols. The use of strong oxidizing agents should be approached with caution.[13][14]

Conclusion

This compound is a highly functionalized building block with a rich and predictable reactivity profile. The interplay of its substituents allows for selective transformations at multiple sites on the molecule. The hydroxyl group directs electrophilic attack to the C4 and C5 positions, the bromine atom enables a variety of powerful cross-coupling reactions, and the phenolic proton can be readily derivatized. This guide provides a solid foundation for the strategic design of synthetic routes utilizing this versatile intermediate, empowering chemists to construct complex molecular architectures with precision and efficiency.

References

- Shaabani, A., et al. (2006). Nitration of substituted phenols by different efficient heterogeneous systems. Journal of the Iranian Chemical Society.

- Google Patents. (1975). Process for oxygen-alkylation of sterically hindered phenols. US3870744A.

- Chemistry LibreTexts. (2023).

- Louie, J., et al. (1997). Palladium-Catalyzed Coupling of Optically Active Amines with Aryl Bromides. Journal of the American Chemical Society.

- Shafiee, G. H., et al. (2013). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. DergiPark.

- ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition.

- Movarrah, G. H., et al. (2001). Nitration Of Phenols Under Mild And Heterogeneous Conditions. Molecules.

- Wikipedia. (n.d.).

- Hosseini-Sarvari, M., & Etemad, S. (2009). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Indian Academy of Sciences.

- ResearchGate. (2025).

- Wikipedia. (n.d.). Phenol.

- Semantic Scholar. (n.d.).

- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

- PubChemLite. (n.d.). This compound (C7H6BrFO).

- BLD Pharm. (n.d.). 1310416-52-4|this compound.

- ResearchGate. (n.d.). Oxidation of sterically hindered phenols by DDQ.

- Wikipedia. (n.d.). Suzuki reaction.

- ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reactions of aryl/heteroaryl bromides...

- BLD Pharm. (n.d.). 1559064-08-2|6-Bromo-3-fluoro-2-methylphenol.

- Biosynth. (n.d.). 2-Bromo-3-methylphenol | 22061-78-5 | FB153870.

- Rasayan Journal of Chemistry. (n.d.).

- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- Google Patents. (1994). Process for O-alkylation of phenolic compounds. EP0599688A1.

- Organic Syntheses. (n.d.).

- Google Patents. (1978).

- National Institutes of Health. (2018). Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system.

- Organic Syntheses. (n.d.). Procedure for the preparation of 4-(trifluoromethyl)androst-4-ene-3,17-dione.

- ResearchGate. (n.d.).

- Sigma-Aldrich. (n.d.). 2-chloro-4-fluoro-3-methylphenol synthesis.

- PubChem. (n.d.). 2-Bromo-3-fluoro-6-methylphenol.

- ChemScene. (n.d.). 1226808-63-4 | 2-Bromo-6-fluoro-3-methylphenol.

- ResearchGate. (2025). Environmentally Friendly Suzuki Aryl-Aryl Cross-Coupling Reaction.

- ICL Industrial Products. (n.d.).

- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.

- MDPI. (n.d.).

- Google Patents. (n.d.). Preparation method of 2-bromo-4-fluoro-6-methylphenol. CN111825531B.

- Google Patents. (n.d.). Preparation method for 2-bromo-3-fluorobenzoic acid. WO2014071545A1.

- Unibrom Corp. (n.d.). Intermediates 3-Fluoro-2-methylphenol for critical molecular building block.

- Unibrom Corp. (2025). Intermediates 3-Fluoro-2-methylphenol for critical molecular building block.

- ChemicalBook. (2025). 2-FLUORO-3-METHYLPHENOL | 77772-72-6.

- ResearchGate. (n.d.).

- National Institutes of Health. (2021).

Sources

- 1. 1310416-52-4|this compound|BLD Pharm [bldpharm.com]

- 2. PubChemLite - this compound (C7H6BrFO) [pubchemlite.lcsb.uni.lu]

- 3. CN111825531B - Preparation method of 2-bromo-4-fluoro-6-methylphenol - Google Patents [patents.google.com]

- 4. Nitration Of Phenols Under Mild And Heterogeneous Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ias.ac.in [ias.ac.in]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. US3870744A - Process for oxygen-alkylation of sterically hindered phenols - Google Patents [patents.google.com]

- 12. researchgate.net [researchgate.net]

- 13. Bot Verification [rasayanjournal.co.in]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 6-Bromo-2-fluoro-3-methylphenol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-2-fluoro-3-methylphenol, a halogenated aromatic organic compound, represents a significant building block in the landscape of medicinal chemistry and organic synthesis. Its unique substitution pattern—a bromine atom, a fluorine atom, and a methyl group on a phenol ring—offers a versatile scaffold for the development of novel therapeutic agents and complex molecules. The strategic placement of these functional groups allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, with a focus on providing practical insights for researchers in drug discovery and development. While a detailed historical account of its initial discovery is not prominently documented in publicly accessible scientific literature, its emergence as a commercially available building block points to its utility in contemporary research and development.

Introduction: The Significance of Halogenated Phenols in Drug Discovery

Halogenated phenols are a cornerstone in the design of bioactive molecules. The introduction of halogen atoms, particularly fluorine and bromine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.

-

Fluorine: The presence of a fluorine atom can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. Its high electronegativity can also modulate the pKa of nearby functional groups and lead to stronger binding interactions with target proteins.

-

Bromine: A bromine atom can increase lipophilicity, thereby improving membrane permeability. It also serves as a versatile synthetic handle for further molecular elaboration through cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination, enabling the construction of complex molecular architectures.

The combination of these halogens with a methyl group on a phenolic ring, as seen in this compound, provides a rich platform for generating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source |

| CAS Number | 1310416-52-4 | [1] |

| Molecular Formula | C₇H₆BrFO | [1] |

| Molecular Weight | 205.03 g/mol | [1] |

| Appearance | Off-white to light yellow solid | Supplier Data |

| Solubility | Soluble in organic solvents like methanol, ethanol, and dichloromethane. | General knowledge |

Synthesis of this compound: A Proposed Pathway

While the specific historical first synthesis of this compound is not readily found in peer-reviewed journals, a logical and efficient synthetic route can be proposed based on established organic chemistry principles. The most plausible approach involves the regioselective bromination of the precursor, 2-fluoro-3-methylphenol.

The directing effects of the hydroxyl, fluoro, and methyl groups on the aromatic ring are key to achieving the desired regioselectivity. The hydroxyl group is a strong activating ortho-, para-director. The fluorine atom is a deactivating ortho-, para-director, and the methyl group is a weak activating ortho-, para-director. In this case, the position para to the strongly activating hydroxyl group is occupied by the methyl group. The positions ortho to the hydroxyl group are at C2 and C6. The C2 position is already substituted with a fluorine atom. Therefore, electrophilic substitution is highly favored at the C6 position.

Diagram of the Proposed Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Step-by-Step Experimental Protocol (Proposed)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Part 1: Synthesis of 2-fluoro-3-methylphenol (Precursor)

The synthesis of the precursor, 2-fluoro-3-methylphenol, can be achieved from commercially available starting materials. One potential route begins with the reduction of 3-methyl-2-nitrophenol to 2-amino-3-methylphenol, followed by a Sandmeyer-type reaction to introduce the fluorine atom.

Part 2: Regioselective Bromination of 2-fluoro-3-methylphenol

Materials:

-

2-fluoro-3-methylphenol

-

N-Bromosuccinimide (NBS) or Bromine (Br₂)

-

Acetic acid (AcOH) or Dichloromethane (DCM)

-

Sodium thiosulfate solution

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 2-fluoro-3-methylphenol (1.0 eq) in a suitable solvent such as acetic acid or dichloromethane.

-